

Application Notes and Protocols: Benzyl 1-benzyl-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: *Benzyl 1-benzyl-1H-indazole-3-carboxylate*

Cat. No.: *B181382*

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Introduction

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a research chemical that serves as a crucial intermediate in the realms of organic synthesis and medicinal chemistry.^[1] Its indazole core is a key pharmacophore found in a variety of bioactive molecules, suggesting its potential utility in the development of novel therapeutics with activities such as anti-inflammatory, antiviral, and anticancer properties.^[1] This document provides a detailed experimental protocol for the synthesis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate** and outlines the potential applications of indazole derivatives based on existing literature.

Potential Applications of Indazole-3-Carboxylate Derivatives

While specific quantitative pharmacological data for **Benzyl 1-benzyl-1H-indazole-3-carboxylate** is not readily available in the public domain, the broader class of 1-benzyl-1H-indazole-3-carboxylic acids and their derivatives has been investigated for various biological activities.

Compound Class	Reported Biological Activity	Reference
Substituted 1-benzyl-1H-indazole-3-carboxylic acids and esters	Antispermatic agents in rats and monkeys.[2][3]	[2][3]
Halogenated 1-benzyl-1H-indazole-3-carboxylic acids	Potent antispermatic activity.[3]	[3]
Indazole-3-carboxamide derivatives	Antimicrobial activity.	[4]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate	Intermediate for synthetic cannabinoids, acting as an agonist of the cannabinoid type 1 receptor.[5]	[5]

Experimental Protocol: Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate

This protocol describes the synthesis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate** from 1H-indazole-3-carboxylic acid. The procedure involves two main steps: N-benzylation of the indazole ring and subsequent esterification of the carboxylic acid.

Materials:

- 1H-Indazole-3-carboxylic acid
- Benzyl chloride
- Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetone)
- Benzyl alcohol
- Thionyl chloride (SOCl₂) or other esterification catalyst (e.g., DCC/DMAP)

- Anhydrous dichloromethane (DCM) or other suitable solvent
- Sodium bicarbonate (NaHCO_3) solution
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

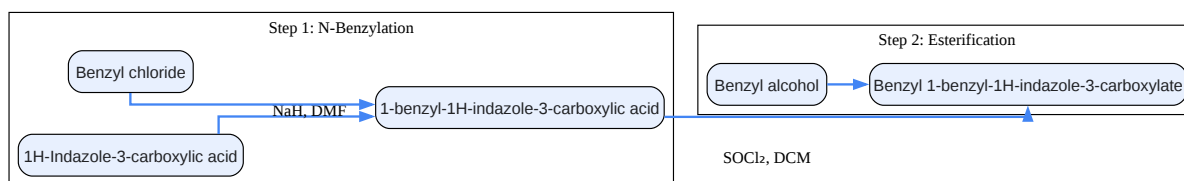
Step 1: Synthesis of 1-benzyl-1H-indazole-3-carboxylic acid

- To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt.
- Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Acidify the aqueous mixture with 1M HCl to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**

- Suspend 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DCM.
- Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
- Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC, showing the disappearance of the starting material).
- Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
- Dissolve the resulting acid chloride in anhydrous DCM and add benzyl alcohol (1.5 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

Synthesis Workflow



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Caption: Synthetic route for **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

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